molecular formula C21H18FNO3 B12589196 4-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide CAS No. 648924-41-8

4-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide

Cat. No.: B12589196
CAS No.: 648924-41-8
M. Wt: 351.4 g/mol
InChI Key: OMUQIOVIXRBGSW-UHFFFAOYSA-N
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Description

4-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide is a chemical compound with the molecular formula C21H18NO3F. This compound is known for its unique structure, which includes a fluorine atom, a hydroxyl group, and a phenylethoxy group attached to a benzamide core. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The hydroxyl and fluorine groups play a crucial role in binding to target proteins, influencing their activity and function. The phenylethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of a single fluorine atom and a hydroxyl group allows for selective interactions with target proteins, making it a valuable compound in various research applications.

Biological Activity

4-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H18FNO. The compound features a fluoro group, a hydroxy group, and a phenyl ether moiety, which may contribute to its biological activities.

Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may interact with various receptors to modulate signaling pathways related to cell growth and apoptosis.
  • Antioxidant Activity : The presence of hydroxyl groups is often associated with antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

A study demonstrated that related compounds exhibit significant anticancer activity against various cancer cell lines, including HeLa (cervical cancer), A375 (melanoma), and HCT-116 (colon cancer). The IC50 values for these compounds were reported as follows:

Cell Line IC50 (µM)
HeLa1.7
A3750.87
HCT-1160.55

These results suggest that this compound may possess similar or enhanced activity against these cell lines due to its structural characteristics .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, related compounds have shown IC50 values of around 23 nM for CDK1 inhibition, indicating strong potential for therapeutic application in cancer treatment .

Case Studies

  • Study on Antitumor Efficacy : A recent study evaluated the in vivo antitumor efficacy of a structurally similar compound in mouse models. The results indicated a significant reduction in tumor growth rates when administered orally, highlighting the potential for oral bioavailability and therapeutic use .
  • Mechanistic Studies : Another investigation focused on the molecular interactions between the compound and its target enzymes using crystallography and computational modeling. This study provided insights into how structural features facilitate binding affinity and specificity for target enzymes .

Properties

CAS No.

648924-41-8

Molecular Formula

C21H18FNO3

Molecular Weight

351.4 g/mol

IUPAC Name

4-fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide

InChI

InChI=1S/C21H18FNO3/c22-16-9-10-19(20(24)13-16)21(25)23-17-7-4-8-18(14-17)26-12-11-15-5-2-1-3-6-15/h1-10,13-14,24H,11-12H2,(H,23,25)

InChI Key

OMUQIOVIXRBGSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)O

Origin of Product

United States

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